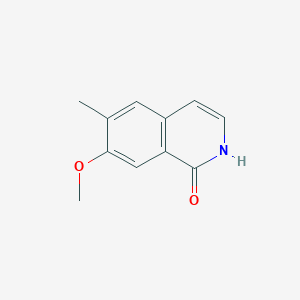
7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one
Descripción general
Descripción
7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one, also known as 7-MMIQ, is a novel synthetic compound that has recently been investigated for its potential therapeutic applications in the fields of medicine and biochemistry. 7-MMIQ is a heterocyclic compound containing an isoquinoline ring with a methyl group attached to the 7-position and a methoxy group attached to the 6-position. This compound is of particular interest due to its unique chemical structure, which is believed to be responsible for its wide range of biological activities.
Aplicaciones Científicas De Investigación
7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one has been studied extensively in recent years due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been studied for its potential to modulate various cellular processes, such as apoptosis, autophagy, and cell proliferation. These properties have made this compound a promising candidate for the development of novel drugs and treatments for various diseases.
Mecanismo De Acción
The exact mechanism of action of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one is still under investigation. However, it is believed that this compound exerts its effects through the modulation of various cellular processes, such as apoptosis, autophagy, and cell proliferation. In addition, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, such as breast, prostate, and colon cancer cells. This compound has also been shown to possess anti-oxidant and anti-apoptotic properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one is a novel compound that has recently been investigated for its potential therapeutic applications. This compound has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the compound is unstable in aqueous solutions, which may limit its use in certain types of experiments. In addition, this compound is not yet approved for use in humans, which may limit its use in clinical trials.
Direcciones Futuras
The potential therapeutic applications of 7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one are still being explored. Future research will focus on the development of novel drugs and treatments based on this compound. In addition, further research will be needed to better understand the exact mechanism of action of this compound and to investigate its potential side effects. Finally, further research will be needed to explore the potential applications of this compound in the fields of medicine and biochemistry.
Métodos De Síntesis
7-methoxy-6-methyl-1,2-dihydroisoquinolin-1-one is synthesized using a multi-step process involving the use of a variety of organic compounds. The first step involves the reaction of isoquinoline with an aldehyde, such as benzaldehyde, to form a Schiff base. This Schiff base is then reacted with an alkyl halide, such as ethyl bromide, to form a quaternary ammonium salt. This salt is then reacted with a base, such as sodium hydroxide, to form the desired this compound.
Propiedades
IUPAC Name |
7-methoxy-6-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-11(13)9(8)6-10(7)14-2/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVMHEWMDTXUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279295 | |
| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74919-42-9 | |
| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74919-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-6-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



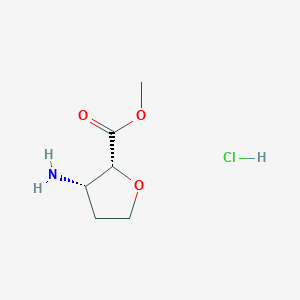
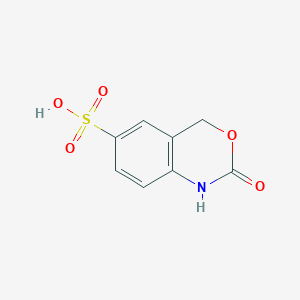
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
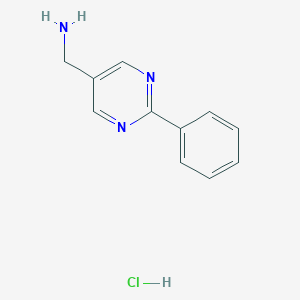
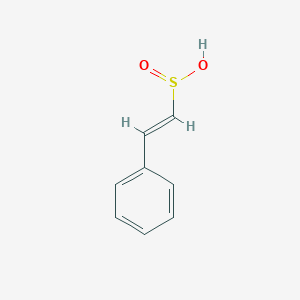
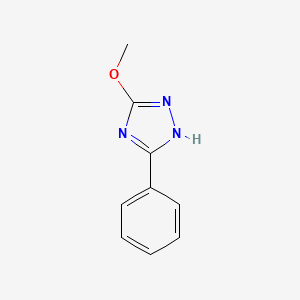
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)

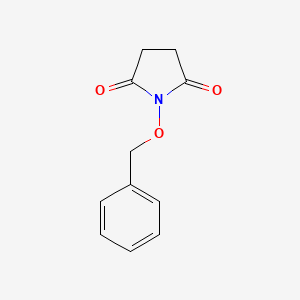
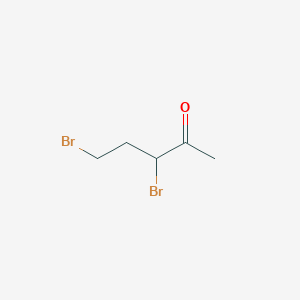

![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)

